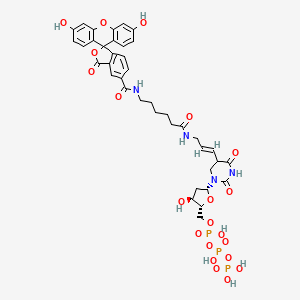
4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C12H12N4O It is characterized by the presence of a hydrazinyl group attached to a benzamide structure, with a pyridin-4-ylmethyl substituent
Métodos De Preparación
The synthesis of 4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-pyridinylmethylamine with 4-hydrazinylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridinyl and benzamide groups can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pyridinyl group can interact with various receptors and enzymes, influencing their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:
N-(pyridin-4-ylmethylideneamino)-3-[2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide: This compound has a similar structure but with different substituents on the benzamide and pyridinyl groups.
N-(pyridin-4-yl)pyridin-4-amine: This compound lacks the hydrazinyl group but has similar pyridinyl substituents.
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a phenoxy group instead of a hydrazinyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H14N4O/c14-17-12-3-1-11(2-4-12)13(18)16-9-10-5-7-15-8-6-10/h1-8,17H,9,14H2,(H,16,18) |
Clave InChI |
IQGODAVAFSSYRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine](/img/structure/B14796739.png)

![tert-butyl N-[2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate](/img/structure/B14796761.png)
![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)

![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)
![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
